molecular formula C7H11N3 B8731371 2-(Azetidin-1-ylmethyl)-1H-imidazole

2-(Azetidin-1-ylmethyl)-1H-imidazole

Cat. No.: B8731371
M. Wt: 137.18 g/mol
InChI Key: XXOJOIHLJQBVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-ylmethyl)-1H-imidazole (CAS: 811794-94-2) is a heterocyclic compound featuring an imidazole core substituted with an azetidine ring via a methylene (-CH2-) linker. The imidazole moiety is a five-membered aromatic ring containing two nitrogen atoms, while the azetidine group is a four-membered saturated ring with one nitrogen atom.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-1H-imidazole

InChI

InChI=1S/C7H11N3/c1-4-10(5-1)6-7-8-2-3-9-7/h2-3H,1,4-6H2,(H,8,9)

InChI Key

XXOJOIHLJQBVQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 2-(Azetidin-1-ylmethyl)-1H-imidazole with structurally analogous imidazole derivatives:

Compound Name Substituent(s) on Imidazole Molecular Weight (g/mol) Key Features
This compound Azetidine (via -CH2-) ~138* Compact, rigid structure; moderate polarity due to secondary amine in azetidine.
1-Benzyl-2-methyl-1H-imidazole Benzyl (-CH2C6H5), methyl (-CH3) ~188 Bulky aromatic substituent; higher lipophilicity (log P ~2.5–3.0 estimated).
1-Trityl-1H-imidazole Trityl (-C(C6H5)3) 310 Extremely bulky; high steric hindrance; low solubility in polar solvents.
TIO (from chitosan nanoforms) Thienyl, dichlorophenyl groups ~370–400 High lipophilicity (log P ~4.4); used in antifungal drug delivery systems.
2-(Furan-2-yl)-1H-imidazole Furan ring ~134 Planar, electron-rich; enhances antibacterial activity in thiazole hybrids.

*Calculated based on molecular formula (C7H11N3).

Key Observations :

  • Size and Rigidity: The azetidine group in the target compound introduces conformational rigidity compared to flexible alkyl chains (e.g., 1-nonylimidazole, MW 194 ) but is less bulky than trityl or benzyl groups. This balance may improve bioavailability compared to highly lipophilic derivatives.
  • However, it is less polar than derivatives with hydroxyl or carboxyl groups (e.g., 2-(1H-imidazol-2-yl)benzoic acid, MW 188 ).
  • Biological Relevance: While this compound lacks direct activity data, its structural analogs demonstrate diverse bioactivities. Thiazole-imidazole hybrids () exhibit antibacterial properties, likely due to membrane disruption.

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